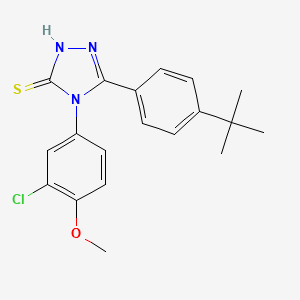

5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

This compound features a 1,2,4-triazole-3-thiol core substituted at the 4- and 5-positions with a 3-chloro-4-methoxyphenyl group and a 4-tert-butylphenyl group, respectively. The thiol (-SH) group provides nucleophilic reactivity, while the bulky tert-butyl substituent enhances lipophilicity, influencing solvation and steric interactions .

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3OS/c1-19(2,3)13-7-5-12(6-8-13)17-21-22-18(25)23(17)14-9-10-16(24-4)15(20)11-14/h5-11H,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFARWHDXCMJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide in the presence of a base.

Substitution Reactions: The tert-butylphenyl and chloro-methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired compound’s purity.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing new functional groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: Research explores its potential as an antimicrobial, antifungal, or anticancer agent.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The specific molecular targets and pathways depend on the compound’s application, such as inhibiting microbial growth or interfering with cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Analogues

Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol)

- Structure : Lacks the tert-butyl and methoxy groups.

- Function: Inhibits YUCCA flavin monooxygenases (FMOs), reducing auxin biosynthesis in plants .

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Structure : Substituted with methoxyphenyl and phenyl groups.

- Function : Exhibits antifungal and antibiotic activities .

- Key Difference : The phenyl group at the 5-position may enhance π-π stacking in biological targets compared to the tert-butylphenyl group in the target compound.

5-[4-(tert-butyl)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Structure : Features a methyl group instead of the 3-chloro-4-methoxyphenyl substituent.

- Function : Used in corrosion inhibition and material science applications .

- Key Difference : The methyl group reduces electronic complexity, favoring physical properties over biological activity.

Physicochemical Properties

*Estimated using substituent contributions.

Substituent Impact on Function

Biological Activity

5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications due to its potential biological activities.

- Chemical Formula : C19H20ClN3OS

- Molecular Weight : 373.90 g/mol

- CAS Number : 721903-46-4

Biological Activity

The biological activity of this compound has been explored in various studies, revealing significant pharmacological properties.

Antifungal Activity

One of the prominent features of this compound is its antifungal properties. Research indicates that it exhibits potent activity against several fungal strains, including:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus niger | 1 µg/mL |

| Fusarium oxysporum | 2 µg/mL |

These findings suggest that the compound could be utilized as a potential antifungal agent in clinical settings.

Anticancer Activity

In vitro studies have demonstrated that this triazole derivative possesses anticancer properties against various cancer cell lines. The following table summarizes its effects on selected cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 12.8 |

| HeLa (Cervical) | 9.5 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Targeting Specific Kinases : Preliminary studies suggest that this compound may interact with specific kinases involved in cell signaling pathways related to growth and survival.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- A study published in the Journal of Medicinal Chemistry reported that modifications to the triazole ring significantly enhanced antifungal activity compared to earlier derivatives.

- Clinical trials assessing its efficacy in treating resistant fungal infections are currently underway, with promising preliminary results indicating improved patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.